![molecular formula C17H22N2O3 B12447708 1'-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B12447708.png)
1'-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety, which is a common structural motif in many biologically active molecules, making it of significant interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with the indole derivative and introduce the spiro linkage through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
化学反应分析
Types of Reactions
1’-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile involved.
科学研究应用
1’-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one has a range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It can be used in studies of enzyme interactions and receptor binding, helping to elucidate the mechanisms of action of various biological processes.
Medicine: The compound’s indole moiety makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.
作用机制
The mechanism of action of 1’-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to a variety of biological targets, including serotonin receptors and kinases. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole moiety.
Uniqueness
What sets 1’-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one apart from these similar compounds is its spiro linkage, which introduces unique steric and electronic properties. This can result in different binding affinities and selectivities for biological targets, making it a valuable compound for drug discovery and development.
属性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC 名称 |
1'-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C17H22N2O3/c1-13-6-8-18(9-7-13)12-19-15-5-3-2-4-14(15)17(16(19)20)21-10-11-22-17/h2-5,13H,6-12H2,1H3 |
InChI 键 |
GYXZCJUGAHWTRR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


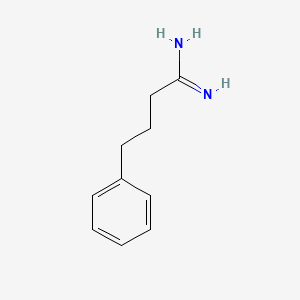
![N-(2,4-difluorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B12447626.png)
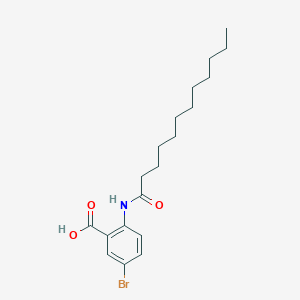
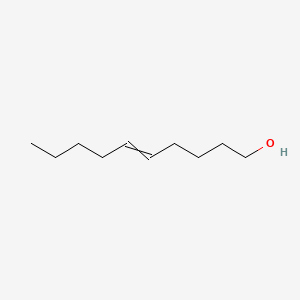

![Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12447645.png)
![5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B12447651.png)

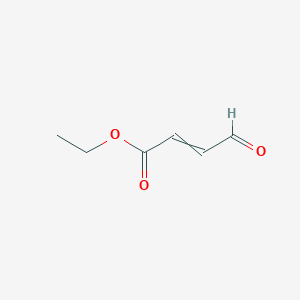
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B12447669.png)
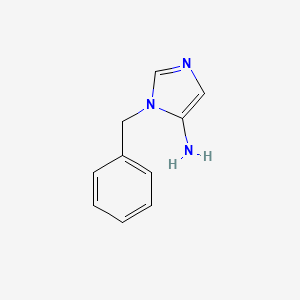
![1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea](/img/structure/B12447682.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12447691.png)
![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-nitroaniline](/img/structure/B12447701.png)
